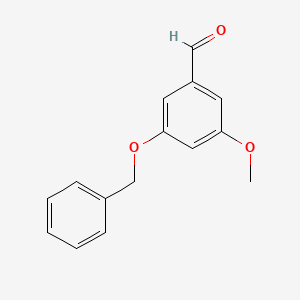

3-(Benzyloxy)-5-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-(Benzyloxy)-5-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-7-13(10-16)8-15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOVDDCOGBVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 3-benzyloxy-5-methoxybenzaldehyde

High-Purity Synthesis, Structural Characterization, and Pharmaceutical Utility

Executive Summary & Molecular Architecture

3-Benzyloxy-5-methoxybenzaldehyde (CAS: 50637-29-1) represents a "privileged scaffold" in medicinal chemistry. Belonging to the resorcinol series of benzaldehydes, it serves as a critical divergent intermediate for the synthesis of stilbenoids (e.g., pterostilbene analogs), chalcones, and diaryl ether macrocycles (e.g., teicoplanin aglycon). Unlike its vanillin (3,4-substituted) isomers, the 3,5-substitution pattern confers unique electronic properties and metabolic stability profiles essential for tubulin-binding agents and anti-inflammatory candidates.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 3-(Benzyloxy)-5-methoxybenzaldehyde |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 50637-29-1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 61–64 °C |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Stability | Air-sensitive (oxidation to carboxylic acid); Store under |

Synthetic Pathways & Process Optimization

The synthesis of 3-benzyloxy-5-methoxybenzaldehyde requires precise regiochemical control to avoid over-alkylation or incorrect isomer formation. The most robust protocol involves the sequential alkylation of 3,5-dihydroxybenzaldehyde or the modification of methyl 3,5-dihydroxybenzoate.

optimized Protocol: Sequential Alkylation Strategy

This protocol minimizes the formation of the bis-benzylated byproduct by utilizing the differing steric profiles of the alkylating agents and controlled stoichiometry.

Reaction Scheme (DOT Visualization)

Figure 1: Sequential alkylation pathway ensuring regiochemical fidelity.

Detailed Methodology

Step 1: Preparation of 3-Hydroxy-5-methoxybenzaldehyde

-

Charge: Dissolve 3,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.

-

Base Addition: Add anhydrous

(1.2 eq) to moderate the basicity, preventing di-deprotonation. -

Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.0 eq) dropwise over 60 minutes. Critical: Slow addition prevents the formation of the dimethyl ether byproduct.

-

Workup: Stir at room temperature for 12 hours. Pour into ice water, acidify to pH 3 with 1M HCl, and extract with EtOAc.

-

Purification: Flash column chromatography (Hexane/EtOAc 7:3) is required to separate the mono-methylated product from unreacted starting material and dimethylated byproduct.

Step 2: Benzylation to Target

-

Charge: Dissolve the intermediate 3-hydroxy-5-methoxybenzaldehyde (5.0 g, 32.8 mmol) in acetone (50 mL).

-

Reagents: Add anhydrous

(1.5 eq) and Benzyl Bromide (BnBr) (1.1 eq). -

Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (disappearance of phenolic OH).

-

Isolation: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOH/Hexane to yield the target as white needles.

Scientific Rationale:

-

Lithium Carbonate (

): Used in Step 1 because it is a weaker base than -

Order of Addition: Methylation is performed first because the methyl group is smaller; introducing the bulky benzyl group first would sterically hinder the subsequent methylation at the meta position.

Spectroscopic Characterization (Analytical Validation)

To validate the structure, researchers must confirm the 3,5-substitution pattern (meta-meta). The key indicator is the 2:1 proton integration ratio in the central aromatic ring with small coupling constants (

NMR Data Summary ( , 400 MHz)

| Proton Group | Shift ( | Multiplicity | Integration | Assignment |

| Aldehyde | 9.90 | Singlet (s) | 1H | -CH O |

| Aromatic | 7.35 – 7.45 | Multiplet (m) | 5H | Benzyl -Ph |

| Aromatic | 7.11 | Doublet (d, | 1H | Ar-H (Pos 2 or 6) |

| Aromatic | 7.06 | Doublet (d, | 1H | Ar-H (Pos 2 or 6) |

| Aromatic | 6.78 | Triplet (t, | 1H | Ar-H (Pos 4) |

| Benzylic | 5.10 | Singlet (s) | 2H | -O-CH |

| Methoxy | 3.85 | Singlet (s) | 3H | -O-CH |

Interpretation Logic:

-

The "Triplet": The proton at position 4 (between the OMe and OBn groups) appears as a triplet (or pseudo-triplet) due to meta-coupling with protons at 2 and 6. It is typically the most shielded aromatic proton.

-

Symmetry Breaking: Unlike 3,5-dimethoxybenzaldehyde, the 3-benzyloxy-5-methoxy variant is asymmetric. This results in distinct chemical shifts for protons 2 and 6, although they may overlap depending on the solvent.

Functional Utility & Pharmacophore Mapping

This molecule is not merely an intermediate; it is a scaffold for "Resveratrol-Hybrid" drug discovery. The 3,5-dioxygenated pattern mimics the A-ring of resveratrol and combretastatin A-4, critical for binding to the colchicine site of tubulin.

Pharmacophore Workflow (DOT Visualization)

Figure 2: Divergent synthetic utility in medicinal chemistry.

Key Applications

-

Tubulin Inhibitors: Condensation with 3,4,5-trimethoxybenzylphosphonates yields combretastatin analogs, potent vascular disrupting agents used in oncology.

-

Teicoplanin Synthesis: The scaffold is used to construct the diaryl ether macrocycle (Ring E-G) of the antibiotic teicoplanin.[1]

-

Metabolic Stability: The benzyl group serves as a lipophilic "mask" for a phenol. In vivo, it can be metabolically cleaved to release the active resorcinol moiety, or retained to improve blood-brain barrier penetration.

References

-

Ben, I.; Castedo, L.; Saa, J. M. (1985). "First and Second Generation Total Synthesis of the Teicoplanin Aglycon." The Journal of Organic Chemistry, 50(13), 2236–2240.

-

Pettit, G. R.; et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666–1672.

-

ChemicalBook. (2024). "3-(Benzyloxy)-5-methoxybenzaldehyde Product Properties & CAS 50637-29-1."

-

PubChem. (2024). "Compound Summary: 3-Benzyloxy-5-methoxybenzaldehyde." National Library of Medicine.

Sources

Advanced Synthesis & Applications of Resorcinol-Derived Aldehydes: A Technical Guide

Executive Summary

Resorcinol (1,3-dihydroxybenzene) serves as a "privileged scaffold" in organic synthesis due to its dual hydroxyl activation, which renders the aromatic ring highly nucleophilic at the 2, 4, and 6 positions. The introduction of aldehyde functionalities into this core—primarily yielding 2,4-dihydroxybenzaldehyde (2,4-DHBA) —unlocks a critical gateway to complex heterocyclic architectures.[1]

This guide provides a rigorous technical analysis of the synthesis, optimization, and pharmaceutical application of resorcinol-derived aldehydes. Unlike generic overviews, this document focuses on the causality of synthetic choices, offering self-validating protocols for the Vilsmeier-Haack formylation and downstream transformation into bioactive coumarins and Schiff bases.[1]

Structural Chemistry & Electronic Activation

The reactivity of resorcinol is dictated by the reinforcing mesomeric (+M) effects of the two hydroxyl groups.

-

C4/C6 Activation: The 4 and 6 positions are activated by both hydroxyl groups (ortho to one, para to the other), making them the kinetically favored sites for electrophilic aromatic substitution (EAS).

-

C2 Activation: The 2-position is sterically hindered but electronically activated (ortho to both OH groups).[1]

-

Selectivity Challenge: Controlling mono-formylation (2,4-DHBA) versus di-formylation (4,6-dihydroxyisophthalaldehyde) requires precise stoichiometric and temperature control.

Synthetic Pathways: Comparative Analysis

While multiple historical methods exist for formylating phenols, modern pharmaceutical applications demand high purity and regioselectivity.[1]

| Method | Reagents | Regioselectivity | Yield | Utility Rating |

| Vilsmeier-Haack | POCl | High (Para > Ortho) | 65-85% | Primary Standard |

| Duff Reaction | HMTA, TFA | Ortho-selective | 30-50% | Secondary (prone to polymerization) |

| Reimer-Tiemann | CHCl | Mixed (Ortho/Para) | <40% | Low (Historical only) |

| Gattermann | HCN, HCl, ZnCl | High | Good | Low (Toxicity concerns) |

Protocol: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde

The Industry Standard for High-Purity Intermediates[1]

Mechanism: The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) which attacks the electron-rich resorcinol ring at the C4 position.

Reagents & Materials:

-

Resorcinol (1.0 eq)

-

Phosphorus Oxychloride (POCl

) (1.1 eq) -

N,N-Dimethylformamide (DMF) (Solvent/Reagent)[1]

-

Ice/Water for hydrolysis[1]

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried round-bottom flask under inert atmosphere (

), cool DMF to 0°C. Add POCl -

Substrate Addition: Dissolve resorcinol in minimal DMF. Add slowly to the Vilsmeier complex at 0°C.

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The solution typically turns viscous and orange/red.[1]

-

Hydrolysis (The "Quench"): Pour the reaction mixture onto crushed ice with vigorous stirring. Add saturated Sodium Acetate (NaOAc) solution to buffer the pH to ~5.0.

-

Why: Direct neutralization with strong base can cause polymerization of the electron-rich aldehyde.[1]

-

-

Isolation: The product precipitates as a pale yellow solid.[1] Filter, wash with cold water, and recrystallize from hot water/ethanol (9:1).

Validation Point: A successful reaction yields a melting point of 135–137°C .[1] IR spectroscopy should show a sharp carbonyl stretch at ~1640 cm

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate formylation strategy based on target substitution patterns.

Caption: Selection logic for resorcinol formylation. Vilsmeier-Haack offers tunable control via stoichiometry and temperature.[1]

Downstream Applications in Drug Discovery[2][3]

Once synthesized, 2,4-DHBA acts as a linchpin for several bioactive scaffolds.

Coumarin Synthesis (Umbelliferone Derivatives)

The Knoevenagel condensation of 2,4-DHBA with active methylene compounds yields 7-hydroxycoumarins (Umbelliferone derivatives), which are potent anticoagulants and fluorescent probes.[1]

Protocol (Knoevenagel):

-

Mix: 2,4-DHBA (1 eq) + Diethyl Malonate (1.2 eq) in Ethanol.

-

Catalyst: Piperidine (0.1 eq).

-

Reflux: 4 hours.

-

Cyclization: The intermediate undergoes intramolecular transesterification to close the lactone ring.[1]

-

Result: 3-Carboxy-7-hydroxycoumarin.[1]

Schiff Base Antimicrobials

Condensation of 2,4-DHBA with primary amines yields Schiff bases (

Experimental Workflow for Bioactive Scaffolds:

Caption: Divergent synthesis pathways from 2,4-DHBA leading to distinct pharmacophores.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<50%) | Incomplete hydrolysis of iminium salt. | Extend hydrolysis time; ensure pH is buffered to ~5.0 (not too acidic/basic). |

| Polymerization (Tar) | Exotherm during POCl | Strict temp control (<10°C). Dilute POCl |

| Isomer Contamination | Temperature too high during reaction.[1] | Keep reaction at 25°C max for mono-formylation. Higher temps favor di-formylation.[1] |

References

-

BenchChem. (2025).[1][2][3][4][5] Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol. BenchChem Technical Library. Link

-

Mendelson, W. L., & Hayden, S. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction. Synthetic Communications, 26(3), 593-601.[1] Link

-

Sigma-Aldrich. (n.d.).[1] 2,4-Dihydroxybenzaldehyde Product Information & Safety Data. Merck KGaA.[1] Link

-

Wikipedia. (n.d.).[1] Umbelliferone: Chemical Synthesis and Biosynthesis. Link

-

ResearchGate. (2024).[1] Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. Link

Sources

5-methoxy-3-(phenylmethoxy)benzaldehyde synonyms and IUPAC name

Executive Summary

5-Methoxy-3-(phenylmethoxy)benzaldehyde (CAS: 50637-29-1) is a critical aromatic aldehyde intermediate used primarily in the synthesis of resorcinol-based natural products, including stilbenoids (e.g., resveratrol, pterostilbene analogs) and flavonoids.[1] Its structural uniqueness lies in the meta-substitution pattern, providing a scaffold where two distinct oxygenated functional groups—a stable methyl ether and a cleavable benzyl ether—are positioned symmetrically relative to the aldehyde. This "orthogonal protection" strategy allows medicinal chemists to selectively manipulate one position while retaining the other, a vital feature for Structure-Activity Relationship (SAR) studies in drug discovery.

Part 1: Nomenclature & Identification

Accurate identification is paramount in complex organic synthesis to avoid isomeric confusion, particularly with the more common isovanillin derivatives (3,4-substitution).

Core Identifiers

| Parameter | Detail |

| Preferred IUPAC Name | 3-Methoxy-5-(phenylmethoxy)benzaldehyde |

| Common Synonyms | 3-Benzyloxy-5-methoxybenzaldehyde; 5-Benzyloxy-3-methoxybenzaldehyde; Benzyl-3-methoxy-5-formylphenyl ether |

| CAS Registry Number | 50637-29-1 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| SMILES | COC1=CC(=CC(=C1)OCC2=CC=CC=C2)C=O[2] |

| InChIKey | Unique key required for database verification (e.g., computed from structure) |

Structural Analysis

The molecule consists of a benzaldehyde core substituted at the meta positions (3 and 5).

-

Position 1: Formyl group (-CHO), electrophilic center for condensation reactions (e.g., Wittig, Knoevenagel).

-

Position 3: Benzyloxy group (-OCH₂Ph), a masking group removable via catalytic hydrogenation (

, Pd/C). -

Position 5: Methoxy group (-OCH₃), a robust ether linkage stable to most reduction/oxidation conditions.

Figure 1: Structural breakdown of 5-methoxy-3-(phenylmethoxy)benzaldehyde highlighting functional group orthogonality.

Part 2: Synthetic Methodology

The synthesis of 5-methoxy-3-(phenylmethoxy)benzaldehyde typically proceeds via the desymmetrization of resorcinol derivatives. The most reliable route for research scale involves the benzylation of 3-hydroxy-5-methoxybenzaldehyde .

Protocol: Benzylation of 3-Hydroxy-5-methoxybenzaldehyde

Objective: Selective alkylation of the free phenol to install the benzyl protecting group.

Reagents:

-

Substrate: 3-Hydroxy-5-methoxybenzaldehyde (1.0 equiv) [CAS: 57179-35-8]

-

Reagent: Benzyl Bromide (BnBr) (1.1 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate reaction via Finkelstein mechanism.

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 3-hydroxy-5-methoxybenzaldehyde and anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

in one portion. Stir at room temperature for 15 minutes to form the phenolate anion. -

Alkylation: Add Benzyl Bromide dropwise via syringe. If using KI, add it prior to BnBr.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol (

) should disappear, and the product ( -

Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates as a solid.

-

Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Logic & Pathway

The choice of base (

Figure 2: Synthetic workflow for the benzylation of the phenolic precursor.

Part 3: Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate in the synthesis of polyphenolic natural products.

Resveratrol & Pterostilbene Analogs

The 3,5-substitution pattern mimics the A-ring of resveratrol. By reacting this aldehyde with a phosphonate ester (Wittig-Horner reaction), researchers can synthesize asymmetric stilbenes.

-

Mechanism: The benzyl group protects the 3-position during the strong base conditions of the Wittig reaction.

-

Post-Synthesis: Catalytic hydrogenation removes the benzyl group to reveal a phenol, while the 5-methoxy group remains, yielding a 3-hydroxy-5-methoxy-stilbene derivative (a pterostilbene analog).

Chalcone Synthesis

Claisen-Schmidt condensation of this aldehyde with various acetophenones yields chalcones. These compounds are extensively screened for:

-

Anti-inflammatory activity: Inhibition of NF-

B pathway. -

Anticancer activity: Tubulin polymerization inhibition.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral parameters.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃) | Aldehyde: |

| IR Spectroscopy | C=O Stretch: ~1690–1700 cm⁻¹ (Strong)C-O Stretch: ~1150–1250 cm⁻¹ (Ether) |

| Physical State | Off-white to pale yellow solid |

| Melting Point | 60–65 °C (Typical for this class of ethers) |

References

-

PubChem. (n.d.). 3-(Benzyloxy)-5-methoxybenzaldehyde (CID 24850045). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile via Knoevenagel Condensation

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Knoevenagel Condensation in Medicinal Chemistry

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, celebrated for its efficiency in creating α,β-unsaturated systems from simple precursors.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a conjugated enone or a related structure.[2] The versatility and generally mild conditions of the Knoevenagel condensation have cemented its role in the synthesis of a myriad of valuable compounds, including pharmaceuticals, fine chemicals, and polymers.

The target molecule of this application note, (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile, is a derivative of benzylidenemalononitrile. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Benzylidenemalononitrile derivatives have been investigated for their potential as anticancer, antifungal, and antibacterial agents. Their mechanism of action is often attributed to their ability to act as Michael acceptors, interacting with biological nucleophiles, or to inhibit specific enzymes.

This document provides a comprehensive guide to the synthesis of (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile, offering a detailed protocol, mechanistic insights, and practical considerations for its successful preparation and characterization.

Reaction Overview and Mechanistic Insight

The Knoevenagel condensation between 3-benzyloxy-5-methoxybenzaldehyde and malononitrile proceeds via a base-catalyzed mechanism. The reaction is typically initiated by a weak base, which is crucial to deprotonate the highly acidic methylene protons of malononitrile without promoting the self-condensation of the aldehyde.

The mechanism can be delineated into the following key steps:

-

Deprotonation: The basic catalyst abstracts a proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-benzyloxy-5-methoxybenzaldehyde. This results in the formation of a tetrahedral intermediate.

-

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to yield a β-hydroxy adduct.

-

Dehydration: Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product, (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile.

Caption: Knoevenagel Condensation Mechanism.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 3-Benzyloxy-5-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | ≥98% | Commercially Available |

| Malononitrile | C₃H₂N₂ | 66.06 | ≥99% | Commercially Available |

| Piperidine | C₅H₁₁N | 85.15 | ≥99% | Commercially Available |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.5% | Commercially Available |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Glass funnel

-

Büchner funnel and filter flask

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Experimental Protocol

This protocol is adapted from established procedures for the Knoevenagel condensation of substituted benzaldehydes with malononitrile.[1]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzyloxy-5-methoxybenzaldehyde (e.g., 10 mmol, 2.42 g).

-

Add malononitrile (10.5 mmol, 0.69 g, 1.05 equivalents) to the flask.

-

Dissolve the reactants in 40 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.

Step 2: Catalyst Addition and Reaction

-

To the stirred solution, add a catalytic amount of piperidine (e.g., 1 mmol, 0.1 mL, 10 mol%).

-

Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 78-80 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

Step 3: Product Isolation and Purification

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Upon cooling, a solid product may precipitate. If so, place the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

-

If no precipitate forms upon cooling, reduce the volume of the solvent by approximately half using a rotary evaporator. The product should then precipitate and can be collected by filtration as described above.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture.

Step 4: Product Characterization

-

Dry the purified product under vacuum to a constant weight.

-

Determine the melting point of the crystalline solid.

-

Characterize the product by standard spectroscopic methods:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and stereochemistry (E-isomer).

-

FT-IR: To identify the characteristic functional groups (e.g., C≡N, C=C, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Caption: Experimental Workflow.

Expected Results and Discussion

The Knoevenagel condensation of 3-benzyloxy-5-methoxybenzaldehyde with malononitrile is expected to proceed smoothly under the described conditions to yield the desired product, (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile, as a crystalline solid. The reaction typically affords high yields, often exceeding 80%.

Product Characterization:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the benzyloxy and methoxy-substituted phenyl rings, a singlet for the methoxy group protons, a singlet for the benzylic protons, and a singlet for the vinylic proton of the newly formed double bond. The downfield chemical shift of the vinylic proton is indicative of the electron-withdrawing effect of the dinitrile group.

-

¹³C NMR: The spectrum will display resonances for all unique carbon atoms in the molecule, including the two nitrile carbons, the carbons of the aromatic rings, the methoxy carbon, the benzylic carbon, and the carbons of the α,β-unsaturated system.

-

FT-IR: The infrared spectrum should exhibit a strong absorption band corresponding to the C≡N stretch (typically around 2220 cm⁻¹), as well as bands for the C=C double bond, aromatic C-H, and C-O stretches.

-

Melting Point: The purified product is expected to have a sharp melting point.

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure that the 3-benzyloxy-5-methoxybenzaldehyde is free from the corresponding carboxylic acid, as this can inhibit the reaction.

-

Catalyst Concentration: The amount of piperidine should be catalytic. An excess of base can lead to side reactions, including the self-condensation of the aldehyde.

-

Reaction Monitoring: Careful monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating.

-

Solvent Choice: While ethanol is a common and effective solvent, other polar protic or aprotic solvents can also be employed. The choice of solvent can influence reaction rates and yields.[3] For a greener approach, a mixture of water and glycerol has been shown to be effective for similar reactions.[3]

-

Alternative Catalysts: For a more environmentally benign process, heterogeneous catalysts or milder bases such as ammonium acetate can be explored.[2]

Conclusion

The Knoevenagel condensation provides a direct and efficient route for the synthesis of (E)-2-(3-(benzyloxy)-5-methoxybenzylidene)malononitrile. The protocol outlined in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting product serves as a valuable building block for further chemical transformations and as a potential candidate for biological screening in drug discovery programs.

References

-

Carvalho, H. L., et al. "A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti." Revista Virtual de Química, vol. 10, no. 2, 2018, pp. 362-374. [Link]

-

Rathod, S. B., et al. "Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium." Rasayan Journal of Chemistry, vol. 12, no. 2, 2019, pp. 745-752. [Link]

-

Madje, B. R., et al. "LiOH.H2O as a catalyst for Knoevenagel and Gewald reactions." Research on Chemical Intermediates, vol. 48, no. 1, 2022, pp. 241-255. [Link]

-

Waghmare, S. S., and S. S. Ekbote. "Novel Methods of Knoevenagel Condensation." Journal of Scientific Research, vol. 65, no. 8, 2021, pp. 38-41. [Link]

-

Kumar, S., et al. "First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation." New Journal of Chemistry, vol. 42, no. 1, 2018, pp. 496-504. [Link]

-

Dai, B., et al. "Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES." Molecules, vol. 27, no. 20, 2022, p. 7026. [Link]

-

Yilmaz, M., et al. "Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids." Scientific Reports, vol. 10, no. 1, 2020, p. 12708. [Link]

-

Kolagkis, P. X., et al. "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Organic & Biomolecular Chemistry, vol. 22, no. 38, 2024, pp. 7856-7863. [Link]

-

Li, W., et al. "An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction." RSC Advances, vol. 5, no. 10, 2015, pp. 7335-7341. [Link]

-

Arts, M. J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, vol. 10, no. 4, 2017, pp. 292-299. [Link]

-

Zhang, X., et al. "2-[4-(Benzyloxy)benzylidene]malononitrile." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, 2011, p. o3269. [Link]

-

Madje, B. R., et al. "Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b)." ResearchGate, 2021. [Link]

-

Zhou, R., et al. "Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine." Asian Journal of Chemistry, vol. 26, no. 6, 2014, pp. 1651-1654. [Link]

-

Li, Y., et al. "Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile." Crystals, vol. 13, no. 11, 2023, p. 1599. [Link]

- European Patent Office. "EP0278875A1 - Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.

Sources

Troubleshooting & Optimization

Purification of 3-(benzyloxy)-5-methoxybenzaldehyde via bisulfite adduct

Technical Support Center: Purification of 3-(benzyloxy)-5-methoxybenzaldehyde

Executive Summary & Technical Context

You are likely working with 3-(benzyloxy)-5-methoxybenzaldehyde , a critical intermediate often used in the synthesis of stilbenoids (like resveratrol analogs) or complex heterocycles.

The Challenge: This molecule possesses significant lipophilicity due to the benzyl protection and methoxy substitution. While standard benzaldehydes form crystalline bisulfite adducts easily in water, your specific substrate may suffer from "oiling out" or poor phase transfer kinetics due to its hydrophobic nature.

The Solution:

We utilize the reversible formation of a water-soluble

The Mechanism

Understanding the equilibrium is vital for troubleshooting. The reaction is reversible and pH-dependent.[2][4]

Figure 1: The reversible equilibrium between the lipophilic aldehyde and its hydrophilic bisulfite adduct.

Master Protocol: The "Phase-Switch" Method

For 3-(benzyloxy)-5-methoxybenzaldehyde, a simple aqueous wash often fails because the aldehyde stays in the organic layer. We must force the "Phase-Switch."

Reagents Required

-

Saturated NaHSO3 Solution: Freshly prepared (40% w/v in water). Old solutions oxidize to sulfate and lose potency.

-

Solvent System: Methanol or Ethanol (essential for solubilizing your lipophilic aldehyde).[5]

-

Regeneration Base: 10% Aqueous Na2CO3 or 1M NaOH.

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1. Solubilization | Dissolve crude aldehyde in minimal Methanol (MeOH) (approx. 2-3 mL per gram). | Your aldehyde is too hydrophobic to react with aqueous bisulfite directly. MeOH acts as a phase transfer bridge. |

| 2. Adduct Formation | Add 1.5 - 2.0 equivalents of Saturated NaHSO3 solution dropwise with vigorous stirring. Stir for 30-60 mins. | Critical: If a white solid precipitates, great. If an oil forms, add more MeOH until it becomes a single phase, then stir longer. |

| 3. Washing (The Purge) | Scenario A (Solid formed): Filter the solid. Wash with diethyl ether.Scenario B (No Solid/Solution): Dilute with water. Wash the aqueous phase 3x with Ethyl Acetate (EtOAc). | Scenario B is most likely for this substrate. The impurities (alcohols, halides) stay in the EtOAc. The aldehyde is trapped in the water as the adduct. |

| 4.[4] Regeneration | Take the solid (Scenario A) or the aqueous layer (Scenario B). Add to a flask with fresh EtOAc. Slowly add 10% Na2CO3 while stirring until pH > 10. | High pH shifts the equilibrium backward, releasing the free aldehyde. |

| 5. Isolation | Separate the organic layer.[4][5][6] Dry over MgSO4 and concentrate. | The aldehyde returns to the organic phase, leaving the bisulfite/sulfite salts in the water. |

Troubleshooting Center & FAQs

This section addresses specific failure modes observed with benzyl-protected benzaldehydes.

Q1: "I added the bisulfite, but I ended up with a sticky gum/oil instead of crystals. Is it ruined?"

Diagnosis: Oiling Out. The Fix: This is common with 3-(benzyloxy)-5-methoxybenzaldehyde due to its high lipophilicity. The adduct is forming but is not crystalline enough to precipitate cleanly from the water/alcohol mix.

-

Do not filter the gum.

-

Action: Add more water to dissolve the gum completely (making a homogenous aqueous phase). Then, wash this aqueous phase with organic solvent (Ether or EtOAc) to remove impurities. Your product is in the water (or the gum), not the organic wash.

Q2: "My recovery yield is very low (<50%). Where did my product go?"

Diagnosis: Incomplete Regeneration or Phase Trapping. The Fix:

-

Check the pH: The regeneration step requires a pH > 10. If you used Bicarbonate (NaHCO3), it might not be basic enough (pH ~8.5). Switch to Carbonate (Na2CO3) or dilute NaOH.[1]

-

Check the "Waste" Organic Layer: Did the adduct fail to form? Run a TLC of the initial organic washings. If your aldehyde is there, you need more Methanol in Step 1 to ensure the reagents actually met.

Q3: "Is the Benzyl Ether (OBn) protecting group stable to this process?"

Diagnosis: Stability Concern. The Answer: Yes.

-

Acid Stability: The formation step is slightly acidic (pH ~4-5). Benzyl ethers are stable here (they typically require strong Lewis acids or hydrogenation to cleave).[7]

-

Base Stability: The regeneration step (pH 10-12) is perfectly safe for benzyl ethers.

-

Warning: Avoid heating the regeneration step above 60°C if using strong Hydroxide, but at room temperature, it is chemically inert.

Q4: "I still see the alcohol impurity in my final product."

Diagnosis: Inefficient Washing. The Fix:

-

The alcohol impurity (3-(benzyloxy)-5-methoxybenzyl alcohol) is non-ionic. It must be in the organic layer during the wash step.

-

Protocol Adjustment: During Step 3 (Washing), increase the volume of the organic wash. Ensure you are extracting the aqueous adduct solution vigorously. If the adduct precipitated as a solid, grind the solid under ether to ensure trapped mother liquor (containing the impurity) is released.

Decision Workflow

Use this logic flow to navigate the purification process.

Figure 2: Operational decision tree for handling the bisulfite adduct of lipophilic aldehydes.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Kjell, D. P.; Slattery, B. J.; Semo, M. J. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[8][9] Journal of Organic Chemistry, 1999 , 64(15), 5722–5724. Link (Discusses regeneration kinetics and stability).

-

Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[4][10] Organic Process Research & Development, 2017 , 21(9), 1394–1403.[4] Link (Key reference for the "Phase-Switch" liquid-liquid extraction method).

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999. (Confirmation of Benzyl Ether stability profiles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]

- 3. Bisulfite - Wikipedia [en.wikipedia.org]

- 4. Workup [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Selective Removal of Benzyl Bromide from Aldehyde-Containing Mixtures

Executive Summary & Problem Analysis

The Challenge: Removing unreacted benzyl bromide (BnBr) is a routine requirement in organic synthesis, typically achieved by reacting the excess halide with a nucleophilic amine (e.g., ethanolamine, ethylenediamine) to form a water-soluble ammonium salt.

The Constraint: When your product contains an aldehyde , the standard amine-scavenging protocol is chemically forbidden . Primary and secondary amines will condense with aldehydes to form imines (Schiff bases) or enamines, irreversibly consuming your product and creating complex mixtures.

The Solution:

This guide details aldehyde-compatible protocols using Sulfur-based Nucleophiles (Sodium Thiosulfate and Thiol-resins). These reagents selectively target the alkyl halide via

Decision Matrix: Selecting the Right Protocol

Before proceeding, identify your specific constraints using the logic flow below.

Figure 1: Operational decision tree for selecting the appropriate scavenging method based on functional group compatibility and scale.

Module A: The "Bunte Salt" Method (Sodium Thiosulfate)[1]

Mechanism:

Sodium thiosulfate acts as a soft nucleophile. It displaces the bromide in benzyl bromide to form a Bunte Salt (

Chemical Equation:

Protocol 1: Biphasic Scavenging (Recommended)

| Parameter | Specification |

| Reagent | Sodium Thiosulfate Pentahydrate ( |

| Stoichiometry | 2.0 – 3.0 equivalents relative to excess BnBr |

| Solvent System | DMSO/Water (Homogeneous) OR EtOAc/Water (Biphasic) |

| Temperature | 40°C – 60°C (Reaction is slow at RT) |

Step-by-Step Procedure:

-

Preparation: Dissolve the crude reaction mixture in a water-miscible solvent (e.g., DMSO or DMF) or a standard organic solvent (EtOAc).

-

Note: If using EtOAc, the reaction is biphasic. You must add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB, 5 mol%) to facilitate the reaction.

-

-

Scavenging: Add a saturated aqueous solution of Sodium Thiosulfate (3 eq relative to estimated excess BnBr).

-

Reaction:

-

Option A (DMSO): Stir at 50°C for 30–60 minutes. The mixture effectively becomes homogeneous for the reaction.

-

Option B (Biphasic EtOAc + PTC): Reflux gently (approx 60°C) with vigorous stirring for 1–2 hours.

-

-

Verification: Spot TLC. BnBr (high

) should disappear. The Bunte salt stays at the baseline. -

Workup:

-

Dilute with water and extract the product into EtOAc or Ether.[1]

-

The Bunte salt and excess thiosulfate remain in the aqueous layer.

-

Wash the organic layer with water (

) to remove traces of DMSO (if used).

-

Module B: Polymer-Supported Scavenging

For small-scale library synthesis or when aqueous workup is difficult (e.g., water-soluble products), solid-phase extraction is superior.

The Reagent: Polymer-Supported Thiophenol (or Thiol). Avoid amine-based resins (e.g., Tris-amine resins) as they may react with the aldehyde.

Protocol 2: Solid-Phase Cleanup

-

Resin Selection: Use a polystyrene-bound Thiophenol (loading typically 1.0–1.5 mmol/g).

-

Stoichiometry: Add 3–4 equivalents of resin relative to the excess BnBr.

-

Base Addition: Add a mild base (e.g.,

or DIEA) to deprotonate the thiol and increase nucleophilicity.-

Caution: Ensure the base does not epimerize your aldehyde (if chiral). If sensitive, use the resin in neutral form but extend shaking time.

-

-

Incubation: Shake gently at Room Temperature for 4–16 hours.

-

Filtration: Filter the mixture through a fritted cartridge or Celite pad. The BnBr is now covalently bound to the polymer beads.

-

Rinse: Wash the resin with solvent (DCM/THF) to recover all product.

Module C: Chromatographic Strategy

If chemical scavenging is not possible, you must optimize the physical separation. Benzyl bromide is non-polar and often co-elutes with non-polar products.

Troubleshooting Co-Elution:

-

Visualization: BnBr is UV active but stains poorly with common dips. Use KMnO4 (weak) or Iodine to visualize it on TLC to distinguish it from your aldehyde (which stains strongly with Anisaldehyde/DNP).

-

Eluent Modification:

-

Vacuum Removal:

-

BnBr Boiling Point: 198°C.

-

It can be removed via high-vacuum (oil pump, <1 mbar) with mild heating (40–50°C), but this risks subliming your product or degrading the aldehyde. Only use this if the product is a high-molecular-weight solid.

-

Safety & Handling (Lachrymator Protocol)

WARNING: Benzyl bromide is a potent lachrymator (tear gas agent).[4]

-

Neutralization of Spills: Do not wipe with paper towels. Cover spills with a mixture of Ethanolamine (or dilute ammonia) and Ethanol . Let sit for 30 minutes to convert BnBr to the non-volatile amine salt before cleaning.

-

Glassware: Rinse all flasks/syringes with the Ethanolamine/Ethanol solution before removing them from the fume hood for washing.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Bisulfite (

Q: I used Triethylamine to scavenge, but the reaction is too slow.

A: Triethylamine is a tertiary amine and reacts via an

Q: My product is water-soluble. How do I remove the Bunte salt? A: If your product is water-soluble, the Bunte salt method (Module A) is problematic because both will be in the aqueous phase. In this case, use Protocol 2 (Polymer-Supported Scavenging) . The BnBr will attach to the solid bead, and your product will remain in the solution (filtrate).

References

-

Bunte Salt Formation: Garg, P. K., et al. "Preparation of S-alkyl thiosulfates (Bunte salts) from alkyl halides."[1] Synthetic Communications, vol. 40, no. 14, 2010.

-

Polymer Scavengers: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[5] Journal of the Chemical Society, Perkin Transactions 1, 2000.

-

General Workup: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition, 2012. (Chapter on Impurity Removal).

-

Thiosulfate Reactivity: "Removal of excess benzyl bromide." ResearchGate Discussion & Protocols.

Sources

Troubleshooting low yields in Vilsmeier-Haack formylation of resorcinol ethers

Ticket ID: VH-RES-001 Topic: Troubleshooting Low Yields & Impurity Profiles in Resorcinol Ether Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Beyond the Textbook Mechanism

Welcome to the technical support center. If you are here, you are likely staring at a flask containing a dark, viscous oil ("Vilsmeier tar") instead of the crystalline aldehyde you expected.

Formylating resorcinol ethers (e.g., 1,3-dimethoxybenzene) should be chemically straightforward due to the high electron density of the aromatic ring. However, this high reactivity is exactly why yields often plummet. The system is prone to poly-formylation , O-demethylation , and incomplete hydrolysis .

This guide abandons the generic textbook approach to focus on the three critical failure points: Reagent Integrity , Thermal Control , and Hydrolytic pH Management .

Module 1: The Reagent (The "Hidden" Failure)

The Issue: The Vilsmeier reagent (chloroiminium salt) is thermodynamically unstable and moisture-sensitive. If your reagent is compromised before it touches the substrate, your yield is capped at 0%.

Diagnostic Checklist

-

Symptom: No reaction progress by TLC despite heating.

-

Symptom: The POCl₃ fumed excessively upon opening (indication of hydrolysis).

-

Symptom: The DMF/POCl₃ mixture turned yellow/orange immediately (thermal degradation).

Troubleshooting Protocol

Q: My reagent turned solid/slushy. Is it ruined? A: No, this is actually a good sign. The Vilsmeier salt (chloromethylene)dimethyliminium chloride is insoluble in non-polar solvents and has limited solubility in cold DMF. A white precipitate indicates high concentration of the active electrophile. However, if it is yellow or brown, thermal decomposition has occurred.

Q: Can I use older POCl₃? A: Absolute Prohibition. POCl₃ hydrolyzes to phosphoric acid and HCl upon exposure to atmospheric moisture. Phosphoric acid is not an electrophile for this reaction, but it is a catalyst for ether cleavage (demethylation).

-

Action: Distill POCl₃ prior to use if the bottle has been open >1 month.

-

Action: Use anhydrous DMF (<50 ppm water).

Visualization: Reagent Formation Equilibrium

The formation of the active species is an equilibrium process. Moisture shifts this irreversibly to inactive byproducts.

Figure 1: The pathway to the active electrophile. Note the irreversible destruction path caused by moisture.

Module 2: The Substrate & Reaction (Regiochemistry & Side Reactions)

The Issue: Resorcinol ethers are too reactive. This leads to regioselectivity issues (C4 vs C2) and ether cleavage.

Data Analysis: Temperature vs. Selectivity

Substrate: 1,3-dimethoxybenzene

| Parameter | Condition A (0°C | Condition B (80°C Reflux) | Impact on Yield |

| Major Product | 2,4-dimethoxybenzaldehyde | 2,4-dimethoxybenzaldehyde | High Temp promotes degradation. |

| Minor Product | 2,6-dimethoxybenzaldehyde | 2,4-dihydroxybenzaldehyde | Critical: High T causes O-demethylation. |

| Byproducts | Trace | "Vilsmeier Tar" (Polymer) | Phenols polymerize rapidly. |

| Yield | 85-92% | <45% | Heat is the enemy of yield here. |

Troubleshooting Protocol

Q: Why is my reaction mixture turning black (Tarring)? A: You are likely experiencing O-demethylation . The phosphorus byproducts are Lewis acids. At temperatures >60°C, they can cleave the methyl ether, generating free phenols (resorcinol derivatives). Resorcinol is highly susceptible to oxidative polymerization under these conditions.

-

Solution: Keep the reaction temperature below 40°C . Resorcinol ethers are activated enough to react at Room Temperature (RT).

Q: I see multiple spots on TLC. Is it regioselectivity? A: Likely yes.

-

Spot 1 (Major): C4-formylation (Less sterically hindered, ortho/para directed).

-

Spot 2 (Minor): C2-formylation (Between the two alkoxy groups).

-

Spot 3 (Trace): Bis-formylation (If excess reagent is used).

-

Fix: Control stoichiometry strictly to 1.1 - 1.2 equivalents of Vilsmeier reagent. Do not use large excesses "just to be safe."

Module 3: Workup & Isolation (The Yield Killer)

The Issue: The reaction product is not the aldehyde; it is an iminium salt . This salt must be hydrolyzed.[1] If you quench with water and extract immediately, the salt stays in the aqueous layer, and you isolate nothing.

Visualization: The Hydrolysis Workflow

Decisions made during the quench determine the final purity.

Figure 2: Workup decision matrix. Buffered hydrolysis prevents secondary side reactions.

Troubleshooting Protocol

Q: My TLC showed product, but my NMR shows starting material after workup. A: You likely reversed the hydrolysis. The iminium salt is stable in acid. If you simply wash with water (which becomes acidic due to POCl3 hydrolysis), the iminium salt remains.

-

Fix: You must drive the hydrolysis to completion. Stir the aqueous quench mixture for 1-2 hours at RT or warm slightly (40°C) before extraction.

Q: I have a massive emulsion. A: Common with DMF/Water/DCM systems.

-

Fix: Wash the organic layer with 5% LiCl (aq) instead of brine. LiCl breaks DMF emulsions effectively.

Standard Operating Procedure (SOP): The "Gold Standard" Protocol

Application: Formylation of 1,3-dimethoxybenzene to 2,4-dimethoxybenzaldehyde.

-

Reagent Prep (0°C):

-

In a flame-dried flask under Argon, charge anhydrous DMF (5.0 equiv).

-

Cool to 0°C in an ice bath.

-

Add POCl₃ (1.2 equiv) dropwise via syringe pump or addition funnel. Do not allow T > 10°C.

-

Stir at 0°C for 30 mins to form the white/colorless Vilsmeier salt.

-

-

Substrate Addition (0°C

RT):-

Dissolve 1,3-dimethoxybenzene (1.0 equiv) in minimum DMF.

-

Add dropwise to the reagent mixture at 0°C.

-

Remove ice bath and stir at Room Temperature (25°C).

-

Monitor: Check TLC at 2 hours. Only heat to 50°C if conversion is <50%.

-

-

Buffered Quench (The Secret to High Yields):

-

Prepare a saturated solution of Sodium Acetate (NaOAc) in water.

-

Pour the reaction mixture slowly into the NaOAc solution containing crushed ice.

-

Why? This buffers the HCl generated, preventing ether cleavage while promoting iminium hydrolysis.

-

-

Isolation:

-

Stir the aqueous slurry for 1 hour. The aldehyde often precipitates as a white solid.

-

Filter the solid (if formed). If oil, extract with Ethyl Acetate (avoid DCM if possible to reduce emulsion risk).

-

Wash organic layer: Water (3x)

LiCl (1x)

-

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[1][2][3][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

-

Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330.

-

Raj, A. A., et al. (2012). Vilsmeier-Haack Reactions of 4,6-Diacetylresorcinol. Molbank, 2012(4), M786.

- Pouchert, C. J. (Data Source). The Aldrich Library of NMR Spectra.

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. reddit.com [reddit.com]

Validation & Comparative

Distinctive IR Carbonyl Stretch Frequency of 3,5-Disubstituted Benzaldehydes

Executive Summary: The "Meta-Isolation" Effect

In the structural elucidation of aromatic aldehydes, the carbonyl stretching frequency (

This guide delineates the Distinctive IR Signature of the 3,5-substitution pattern. Unlike their isomers, these compounds exhibit a carbonyl frequency governed almost exclusively by inductive effects , effectively "decoupling" the carbonyl from the resonance influence of the substituents. This phenomenon allows researchers to distinguish 3,5-isomers from 2,6-isomers (steric inhibition) and 3,4-isomers (resonance active) with high confidence.

Theoretical Framework: The Decoupled Inductive Probe

To interpret the IR spectrum of a 3,5-disubstituted benzaldehyde, one must understand why it behaves differently from its isomers. The carbonyl stretch frequency correlates with the bond order of the C=O bond.

The Hammett Distinction

The frequency shift (

-

Para (4-position):

(Both Inductive and Resonance effects active). -

Meta (3,5-positions):

(Resonance effect is negligible).

In 3,5-disubstitution, the substituents cannot delocalize electrons directly into the carbonyl group because the meta position does not allow for a continuous

Graphviz Logic Flow: The Electronic Filter

The following diagram illustrates how the 3,5-position acts as a "Resonance Filter," isolating the carbonyl from mesomeric effects.

Figure 1: Mechanism of substituent influence. Note the "Blocked" resonance path for Meta (3,5) substitution, leaving Inductive effects as the sole driver of frequency shift.

Comparative Analysis & Experimental Data

The following data compares 3,5-disubstituted benzaldehydes against the baseline (Benzaldehyde) and critical isomers. All values represent solution-phase IR (CCl₄ or CHCl₃) to eliminate solid-state lattice effects.

Table 1: The Methoxy Paradox

The most striking proof of the 3,5-signature is seen with Methoxy (-OMe) substituents.

-

Theory: -OMe is Electron Donating by Resonance (+R) but Electron Withdrawing by Induction (-I).

-

Outcome: At the 4-position, Resonance wins (frequency drops). At the 3,5-position, Resonance is blocked, so Induction wins (frequency rises).

| Compound | Substitution Pattern | Dominant Effect | Shift from Baseline | |

| Benzaldehyde | Unsubstituted | Baseline | 1703 | 0 |

| p-Anisaldehyde | 4-Methoxy | Resonance (+R) | 1685 | -18 (Red Shift) |

| Veratraldehyde | 3,4-Dimethoxy | Mixed (+R > -I) | 1693 | -10 (Red Shift) |

| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxy | Inductive (-I) | 1705 - 1710 | +2 to +7 (Blue Shift) |

Key Insight: If you see a methoxy-substituted benzaldehyde with a carbonyl stretch higher than 1700 cm⁻¹, it is almost certainly the 3,5-isomer.

Table 2: Electron Withdrawing Groups (EWGs)

For EWGs like Nitro (-NO₂), both Resonance (-R) and Induction (-I) withdraw density. However, the magnitude differs.[1]

| Compound | Substitution Pattern | Mechanism | |

| 4-Nitrobenzaldehyde | 4-Nitro | ~1710 | Resonance + Inductive withdrawal |

| 3,5-Dinitrobenzaldehyde | 3,5-Dinitro | 1715 - 1718 | Pure Inductive Withdrawal |

Table 3: Steric Differentiation (vs. 2,6-Disubstitution)

A common analytical challenge is distinguishing 3,5-disubstitution from 2,6-disubstitution.

-

3,5-Pattern: Planar molecule. Conjugation between ring and Carbonyl is maintained (though electronically perturbed).

-

2,6-Pattern: Steric Inhibition of Resonance (SIR) . Bulky groups at 2,6 twist the carbonyl out of the ring plane. Conjugation is broken. The C=O behaves like an aliphatic aldehyde.

| Compound | Geometry | Interpretation | |

| 3,5-Dichlorobenzaldehyde | Planar | ~1710 | Conjugated, Inductively withdrawn. |

| 2,6-Dichlorobenzaldehyde | Twisted (Non-planar) | 1725 - 1735 | Deconjugated (Aliphatic character). |

Experimental Protocol: The Inert Solvent Method

To reliably detect these subtle shifts (e.g., distinguishing 1703 cm⁻¹ from 1708 cm⁻¹), solid-state IR (KBr pellets) is not recommended due to intermolecular Hydrogen bonding and Fermi resonance broadening.

Validated Workflow

Objective: Obtain high-resolution carbonyl data free from lattice artifacts.

-

Solvent Selection: Use Carbon Tetrachloride (CCl₄) (spectroscopic grade) or Chloroform (CHCl₃) (free of ethanol stabilizer). Note: CCl₄ is preferred for optical transparency in the carbonyl region.

-

Concentration: Prepare a dilute solution (0.05 M to 0.1 M ). High concentrations risk dimer formation.

-

Path Length: Use a 0.1 mm to 0.5 mm NaCl or KBr liquid cell.

-

Reference: Run a background scan with the pure solvent.

Graphviz Workflow: Protocol Logic

Figure 2: Decision tree for experimental acquisition and spectral interpretation.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for IR characteristic frequencies).

-

NIST Chemistry WebBook. Infrared Spectrum of 3,5-dimethoxybenzaldehyde. National Institute of Standards and Technology.[3] Available at: [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for and values).

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Source for comparative spectra of benzaldehyde isomers). Available at: [Link]

- Jones, R. A. Y. (1979). Physical and Mechanistic Organic Chemistry. Cambridge University Press. (Authoritative source on Steric Inhibition of Resonance).

Sources

Navigating the Void: A Guide to the Characterization and Melting Point Determination of 3-(Benzyloxy)-5-methoxybenzaldehyde

For researchers and professionals in drug development, the physical and chemical properties of a compound are foundational to its potential application. The melting point, in particular, serves as a crucial, initial indicator of purity and identity. However, in the course of scientific exploration, we occasionally encounter compounds for which this fundamental data is either absent or inconsistent across the literature. One such case is 3-(benzyloxy)-5-methoxybenzaldehyde. An extensive search of publicly available chemical databases and literature reveals a conspicuous lack of a reported melting point for this specific isomer, while data for its positional isomer, 3-(benzyloxy)-4-methoxybenzaldehyde, is readily available (melting point of 61-64 °C)[1].

This guide addresses this knowledge gap, providing a comprehensive framework for researchers to approach the synthesis, purification, and definitive characterization of 3-(benzyloxy)-5-methoxybenzaldehyde, with a special focus on establishing an accurate melting point. We will delve into the potential reasons for the absence of this data and the experimental pitfalls that can lead to discrepancies, such as polymorphism and the presence of impurities.

The Unreported Melting Point: Potential Causes and Scientific Implications

The absence of a reported melting point for 3-(benzyloxy)-5-methoxybenzaldehyde could stem from several factors. The compound may be a novel synthetic creation with its properties yet to be published in major databases. Alternatively, it could exist as an oil or a very low-melting solid at ambient temperatures, making traditional melting point determination challenging.

Furthermore, should a melting point be determined, the possibility of polymorphism must be considered. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[2][3] These different crystalline forms, known as polymorphs, can exhibit different physicochemical properties, including melting point, solubility, and stability.[4][5] It has been estimated that over 50% of known organic compounds may be capable of polymorphism, making this a critical consideration in pharmaceutical development.[2]

The most common cause of a depressed and broadened melting range is the presence of impurities.[6][7] Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[8][9] This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a crystalline substance.

A Practical Workflow for Characterization and Melting Point Determination

Given the lack of existing data, a researcher's first step is to synthesize and rigorously purify 3-(benzyloxy)-5-methoxybenzaldehyde. A plausible synthetic route would be the Williamson ether synthesis, reacting 3-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a suitable base.

Experimental Workflow for Synthesis, Purification, and Analysis

Caption: Workflow for the synthesis, purification, characterization, and potential polymorphism study of 3-(benzyloxy)-5-methoxybenzaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-5-methoxybenzaldehyde

-

To a solution of 3-hydroxy-5-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Melting Point Determination

The capillary method is the standard technique for melting point determination.[10][11]

-

Ensure the purified crystals are completely dry and finely powdered.[12]

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.[11]

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[11][12]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (clear point). This range is the melting point of the compound.[10]

Investigating Potential Polymorphism

If different batches of the synthesized compound, despite being chemically pure, exhibit different melting points, polymorphism should be suspected. Differential Scanning Calorimetry (DSC) is a powerful technique to investigate this. DSC can detect phase transitions, such as melting and solid-solid transitions between polymorphs. Powder X-Ray Diffraction (PXRD) can then be used to confirm the existence of different crystal lattices.

Data Summary and Interpretation

For a newly synthesized and characterized compound, the following data should be presented clearly:

| Property | Result |

| Appearance | (e.g., White crystalline solid) |

| Melting Point | (e.g., 85-87 °C) |

| ¹H NMR | (List of chemical shifts, multiplicities, and integrations) |

| ¹³C NMR | (List of chemical shifts) |

| Mass Spec (m/z) | (Calculated and found molecular ion peak) |

| FTIR (cm⁻¹) | (List of key vibrational frequencies) |

The sharpness of the melting point range is a strong indicator of purity. A pure compound will typically have a sharp melting point with a range of 1-2 °C. A broader range suggests the presence of impurities.

Conclusion

References

-

TutorChase. How do impurities affect the melting point of a substance? [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Stack Exchange. Effect of impurities on melting point [Internet]. Chemistry Stack Exchange. 2016 [cited 2026 Feb 12]. Available from: [Link]

-

thinkSRS.com. Melting Point Determination [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

ResearchGate. Melting-Point Depression by Insoluble Impurities: A Finite Size Effect [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

University of Calgary. Polymorphism of a Compound [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Stack Exchange. Effect of impurities on melting and boiling points [Internet]. Chemistry Stack Exchange. 2021 [cited 2026 Feb 12]. Available from: [Link]

-

Westlab Canada. Measuring the Melting Point [Internet]. 2023 May 8 [cited 2026 Feb 12]. Available from: [Link]

-

University of Calgary. Melting Point Determination [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

JP-Bureau. Melting Point Determination / General Tests [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

National Center for Biotechnology Information. Modelling temperature-dependent properties of polymorphic organic molecular crystals [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

IDAAM Publications. Polymorphism study of some organic compounds [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Cambridge Core. Polymorphism [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

ResearchGate. Polymorphic behavior of an organic compound [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Cheméo. Benzaldehyde, 3-(phenylmethoxy)- [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

Carl ROTH. 3,4,5-Trimethoxybenzaldehyde [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

PubChem. 3-Benzyloxy-4-methoxybenzaldehyde [Internet]. [cited 2026 Feb 12]. Available from: [Link]

-

PubChem. 3-Hydroxy-5-methoxybenzaldehyde [Internet]. [cited 2026 Feb 12]. Available from: [Link]

- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde [Internet]. [cited 2026 Feb 12].

Sources

- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. idc-online.com [idc-online.com]

- 3. idaampublications.in [idaampublications.in]

- 4. Modelling temperature-dependent properties of polymorphic organic molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]

- 6. tutorchase.com [tutorchase.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. thinksrs.com [thinksrs.com]

- 11. mt.com [mt.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Comparative Guide: UV-Vis Characterization of 3-Benzyloxy-5-Methoxybenzaldehyde

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-benzyloxy-5-methoxybenzaldehyde , a critical intermediate in the synthesis of stilbenoids (e.g., resveratrol analogs) and polyphenol derivatives.[1]

Executive Summary

3-benzyloxy-5-methoxybenzaldehyde is a 3,5-disubstituted benzaldehyde derivative.[1] Its UV-Vis absorption profile in methanol is governed by the conjugated benzaldehyde chromophore, modulated by the auxochromic effects of the alkoxy substituents.

-

Primary Absorption Maximum (

): ~264–268 nm (Benzene B-band / -

Secondary Feature: ~310–320 nm (Shoulder/Broad band, R-band /

)[1] -

Key Insight: The benzyloxy (

) and methoxy (

Technical Analysis & Spectral Data

Electronic Structure & Chromophores

The UV-Vis spectrum is a composite of two distinct electronic transitions:[1]

-

The Benzaldehyde Core (

): The dominant chromophore.[1] Unsubstituted benzaldehyde absorbs at ~248 nm.[1] The electron-donating alkoxy groups at the 3 and 5 positions (meta) stabilize the excited state, causing a bathochromic (red) shift to ~265 nm.[1] -

The Benzyl Moiety: The isolated phenyl ring in the benzyloxy group absorbs weakly at ~254–260 nm.[1] This overlaps with the main benzaldehyde band, contributing to integral intensity (

) but not significantly altering the

Comparative Spectral Data Table

The following table contrasts the target compound with its direct structural analog (Reference Standard) and precursor to validate the spectral assignment.

| Compound | Structure | Transition Type | Electronic Effect | |

| 3-Benzyloxy-5-methoxybenzaldehyde | Target | 265 nm (primary)315 nm (shoulder) | Alkoxy donors ( | |

| 3,5-Dimethoxybenzaldehyde | Reference | 264 nm 312 nm (shoulder) | Structurally homologous to target.[1] Methyl vs. Benzyl difference is electronically negligible.[1] | |

| 3,5-Dihydroxybenzaldehyde | Precursor | 258 nm320 nm | Free phenols are stronger donors than ethers; pH sensitive (shifts in basic MeOH).[1] | |

| Benzaldehyde | Core | 248 nm280 nm | Base chromophore without auxochromic stabilization.[1] |

Note on Causality: The shift from 248 nm (Benzaldehyde) to ~265 nm (Target) is caused by the mesomeric (+M) donation of the oxygen lone pairs into the aromatic ring, which raises the energy of the HOMO, narrowing the HOMO-LUMO gap.

Experimental Protocol: UV-Vis Characterization

This self-validating protocol ensures reproducible spectral data in methanol.[1]

Reagents & Equipment

-

Solvent: Methanol (HPLC Grade, cutoff <205 nm).[1]

-

Blank: Pure Methanol.[1]

-

Cuvette: Quartz (1 cm path length).

-

Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).[1]

Step-by-Step Workflow

-

Stock Solution Preparation:

-

Dilution Series (Linearity Check):

-

Prepare three working standards:

-

A: 100

L Stock + 2.9 mL MeOH ( -

B: 200

L Stock + 2.8 mL MeOH ( -

C: 400

L Stock + 2.6 mL MeOH (

-

-

-

Acquisition:

-

Data Analysis:

Synthesis & Structural Context (Visualization)

The following diagram illustrates the synthesis pathway and the structural relationship between the precursor, the reference standard, and the target.

Figure 1: Synthesis pathway and structural homology. The target compound shares the electronic chromophore of the 3,5-dimethoxy reference standard.

References

-

NIST Chemistry WebBook. 3,5-Dimethoxybenzaldehyde UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1][2] [Link][1]

-

PubChem. Compound Summary: 3,5-Dimethoxybenzaldehyde (CID 81747).[1] National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.